N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
CAS No.: 899967-09-0
Cat. No.: VC11870983
Molecular Formula: C20H17N5O2
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899967-09-0 |
|---|---|
| Molecular Formula | C20H17N5O2 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
| Standard InChI | InChI=1S/C20H17N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,26) |
| Standard InChI Key | AOUKPYHTVLHECC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C<sub>22</sub>H<sub>21</sub>N<sub>5</sub>O<sub>2</sub> and a molecular weight of 387.443 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide, with the CAS registry number 899967-12-5.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>21</sub>N<sub>5</sub>O<sub>2</sub> | |
| Molecular Weight | 387.443 g/mol | |
| CAS Number | 899967-12-5 | |
| SMILES Notation | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC(=C4)C)C)C |
Structural Features
The molecule comprises a pyrazolo[3,4-d]pyrimidine core fused to a 3,4-dimethylphenyl group at position 1 and a benzamide substituent at position 5. The pyrazolo-pyrimidine system is planar, with the carbonyl group at position 4 contributing to hydrogen-bonding interactions. The 3,5-dimethylbenzamide moiety enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions starting from ethyl 5-amino-1H-pyrazole-4-carboxylate:
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Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
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Cyclization: The intermediate undergoes cyclization with phosphoryl chloride (POCl<sub>3</sub>) to form the pyrazolo[3,4-d]pyrimidine core.
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Amination: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution at position 1.
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Coupling: Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) to attach the benzamide moiety.
Optimized protocols employ ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition to enhance reaction efficiency and yields.
Key Chemical Reactions
The compound participates in reactions typical of pyrazolo-pyrimidines:
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Oxidation: The pyrimidine ring undergoes oxidation with potassium permanganate to form N-oxides.
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Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrazolo ring’s double bonds.
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Electrophilic Substitution: Halogenation at position 6 using bromine in acetic acid.
Physicochemical Properties
Solubility and Stability
The compound is a solid at room temperature with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. It exhibits stability under standard laboratory conditions but degrades in the presence of strong oxidizing agents.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at 1680 cm<sup>−1</sup> (C=O stretch) and 1600 cm<sup>−1</sup> (C=N stretch).
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR signals at δ 8.2 ppm (pyrimidine H) and δ 2.3 ppm (methyl groups).
Biological Activities and Mechanisms
Antimicrobial Effects
Preliminary assays reveal activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely via disruption of microbial cell wall synthesis.
Neurological Applications
Molecular docking simulations suggest affinity for GABA<sub>A</sub> receptors, implicating potential anxiolytic or anticonvulsant properties.
Therapeutic Applications and Research Directions
Drug Development
The compound’s scaffold serves as a template for designing kinase inhibitors targeting cancers and inflammatory diseases. Structural modifications, such as fluorination of the benzamide group, may enhance blood-brain barrier penetration for neurological applications.
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